METHYL 4-CHLORO-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE
Description
METHYL 4-CHLORO-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE is a synthetic benzoate ester derivative featuring a 4-chloro substituent on the aromatic ring and a tetrahydrobenzothiophene amide moiety. The compound’s structure combines a benzoate core with a heterocyclic benzothiophene group, which may confer unique physicochemical and bioactive properties.
Properties
IUPAC Name |
methyl 4-chloro-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c1-22-17(21)12-7-6-10(18)8-14(12)19-16(20)13-9-23-15-5-3-2-4-11(13)15/h6-9H,2-5H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOSYSGTDLGINZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CSC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of METHYL 4-CHLORO-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE typically involves multiple steps. One common method includes the condensation of 4,5,6,7-tetrahydrobenzo[b]thiophene with appropriate carboxylic acid derivatives under specific reaction conditions. The reaction often requires catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance yield and purity .
Chemical Reactions Analysis
METHYL 4-CHLORO-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE undergoes various chemical reactions, including:
Scientific Research Applications
METHYL 4-CHLORO-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly in targeting colorectal cancer cells.
Biological Studies: The compound is studied for its antibacterial and antioxidant properties, making it a candidate for developing new therapeutic agents.
Material Science: Thiophene derivatives, including this compound, are used in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of METHYL 4-CHLORO-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), which are crucial in cancer cell metabolism . The compound’s structure allows it to bind effectively to these enzymes, disrupting their function and leading to reduced cancer cell proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Similarities and Key Differences
Compound A : Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate ()
- Core Structure: Benzoate ester with triazine and methoxyphenoxy substituents.
- Key Differences: Substituents: Compound A includes a triazine ring and bromo-formylphenoxy groups, whereas the target compound features a tetrahydrobenzothiophene amide and a para-chloro group. Bioactivity Implications: Triazine derivatives are often associated with herbicidal activity, while benzothiophene amides may exhibit kinase inhibition or anti-inflammatory effects .
Compound B : Metsulfuron Methyl Ester ()
- Core Structure : Benzoate ester with a sulfonylurea-triazine group.
- Key Differences :
Compound C : 5-[(5-Chloro-2-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic Acid ()
- Core Structure : Benzoic acid derivative with morpholine and chloromethoxybenzyl groups.
- Key Differences :
Physicochemical and Bioactive Properties
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~350 g/mol (estimated) | 550.8 g/mol | 381.4 g/mol | 406.9 g/mol |
| LogP (Lipophilicity) | High (due to benzothiophene) | Moderate (polar triazine) | Low (sulfonylurea) | Moderate (morpholine) |
| Key Functional Groups | Chloro, benzothiophene amide | Triazine, bromo-formyl | Sulfonylurea, triazine | Morpholine, chloro-methoxy |
Bioactivity Insights :
Methodological Considerations for Similarity Assessment
Virtual screening protocols often employ structural descriptors like Tanimoto coefficients or pharmacophore models to compare compounds (). For the target compound:
- Tanimoto Index : Likely low (<0.3) with Compounds A–C due to distinct substituents, despite shared benzoate cores.
- Pharmacophore Overlap : Partial alignment in hydrogen-bond acceptors (ester groups) but divergence in hydrophobic regions (benzothiophene vs. triazine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
